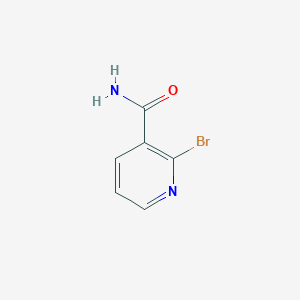

2-Bromonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOOHSQJKUMHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355757 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-18-8 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromonicotinamide: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and strategic placement of reactive functional groups—a bromine atom, an amide, and a pyridine ring—make it a valuable scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom at the 2-position of the pyridine ring is particularly noteworthy, as it provides a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its utility for researchers and scientists in the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

This compound, with the IUPAC name 2-bromopyridine-3-carboxamide, possesses a molecular formula of C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . The molecule consists of a pyridine ring substituted with a bromine atom at the C2 position and a carboxamide group at the C3 position.

Molecular Structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O | N/A |

| Molecular Weight | 201.02 g/mol | N/A |

| CAS Number | 73624-56-3 | N/A |

| Boiling Point | 338.9 °C at 760 mmHg | N/A |

| Flash Point | 158.8 °C | N/A |

| Density | 1.71 g/cm³ | N/A |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. Below is a discussion of the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three aromatic protons corresponding to the pyridine ring. Based on the analysis of the precursor, 2-bromopyridine-3-carboxylic acid, the chemical shifts (δ) in DMSO-d₆ are anticipated as follows: a doublet of doublets for H6 around 8.50 ppm, a doublet of doublets for H4 around 8.13 ppm, and a doublet of doublets for H5 around 7.55 ppm[2]. The amide protons would appear as two broad singlets, the chemical shifts of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum of 2-bromopyridine-3-carboxylic acid in DMSO-d₆ shows signals at approximately 166.3, 151.8, 139.1, 138.6, 131.1, and 123.2 ppm[2]. For this compound, the carbonyl carbon of the amide is expected to resonate at a similar downfield position. The carbon bearing the bromine (C2) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I band): A strong absorption band typically around 1680-1650 cm⁻¹.

-

N-H bending (Amide II band): A band in the region of 1650-1600 cm⁻¹.

-

C-N stretching: Around 1400 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching: In the 1600-1400 cm⁻¹ region.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 200 and an [M+2]⁺ peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the amide group (CONH₂) and the bromine atom.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromonicotinic acid. This precursor can be prepared by the oxidation of 2-bromo-3-methylpyridine[2]. The subsequent conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis from 2-Bromonicotinic Acid

This protocol describes a common method for the amidation of a carboxylic acid.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 2-bromonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-bromonicotinoyl chloride.

Causality behind Experimental Choices: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is necessary because direct reaction of a carboxylic acid with an amine is a slow and reversible process requiring high temperatures. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, producing volatile byproducts that are easily removed.

Step 2: Amidation

-

Dissolve the crude 2-bromonicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add a solution of aqueous ammonia (excess, e.g., 5-10 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct generated during the reaction. The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the versatility of the bromine atom for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of analogs for SAR exploration.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The development of selective kinase inhibitors is a central focus of modern drug discovery. The nicotinamide core is found in several approved and investigational kinase inhibitors. The 2-bromo-substituted nicotinamide allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, which can be directed towards specific pockets within the kinase active site to enhance potency and selectivity.

While specific SAR studies detailing the use of this compound are often proprietary, the general principles can be inferred. For instance, in the design of kinase inhibitors, the amide group of the nicotinamide can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The substituent introduced at the 2-position via cross-coupling can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity for the target kinase over other kinases.

Caption: Conceptual SAR of this compound in kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined chemical properties, predictable spectroscopic features, and straightforward synthesis make it an attractive starting material for the generation of compound libraries. The strategic placement of the bromine atom allows for the facile introduction of a wide range of substituents, enabling comprehensive SAR studies. As the quest for novel and selective therapeutics continues, the utility of this compound as a key scaffold, particularly in the design of kinase inhibitors, is likely to expand, making it an important tool in the arsenal of medicinal chemists.

References

-

Kaiser, F. C., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846. [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Altmann, E., & Aichholz, R. (2007). 6-Bromopyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3161. [Link]

Sources

A Guide to the Synthesis of 2-Bromonicotinamide: A Mechanistic and Practical Approach

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromonicotinamide, a valuable building block in medicinal chemistry and drug development. Moving beyond a simple recitation of procedural steps, this document delves into the strategic rationale for selecting the optimal synthetic route, focusing on the well-established and reliable Sandmeyer reaction. We will explore the underlying mechanisms of diazotization and radical-nucleophilic aromatic substitution, discuss critical process parameters, and provide detailed, field-tested protocols for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important transformation.

Introduction: The Strategic Imperative for a Robust Synthesis

Nicotinamide and its derivatives are ubiquitous scaffolds in biologically active molecules.[1] The introduction of a halogen, specifically a bromine atom, at the 2-position of the pyridine ring transforms the parent molecule into a versatile intermediate. The carbon-bromine bond serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The direct bromination of nicotinamide is synthetically challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Therefore, a more robust and circuitous route is required. The most reliable and widely adopted strategy involves the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate—a sequence known as the Sandmeyer reaction.[2][3] This guide will focus exclusively on this superior two-step approach, commencing from the readily available precursor, 2-aminonicotinamide.[4]

Overall Synthetic Strategy

The synthesis is executed in two primary stages, typically performed as a one-pot sequence. The initial step is the low-temperature diazotization of 2-aminonicotinamide to form a reactive diazonium salt. This intermediate is immediately consumed in the second step, the copper(I) bromide-catalyzed Sandmeyer reaction, to yield the target this compound.

Caption: High-level overview of the synthetic pathway.

Part 1: The Diazotization of 2-Aminonicotinamide

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5][] This transformation is foundational to the Sandmeyer reaction, creating an excellent leaving group (N₂) that facilitates the subsequent substitution.

Causality of the Diazotization Mechanism

The reaction is initiated by the in situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). The acid then protonates nitrous acid, which subsequently loses water to generate the highly electrophilic nitrosonium ion (NO⁺), the key reactive species.[7] The lone pair of the primary amino group of 2-aminonicotinamide performs a nucleophilic attack on the nitrosonium ion. A series of proton transfers and a final dehydration step, driven by the formation of a stable water molecule, yields the aryl diazonium salt.

Caption: Mechanistic flow of the diazotization reaction.

Critical Parameters and Self-Validating Controls

Trustworthiness in this protocol is achieved by strict control of key parameters, which also serve as internal validation checks.

| Parameter | Optimal Range | Rationale & Expertise |

| Temperature | 0–5 °C | Expertise: Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state. Maintaining a low temperature throughout the diazotization and subsequent reaction is the single most critical factor for both safety and yield. The reaction is self-validating; a rise in temperature often leads to nitrogen evolution (bubbling) and the formation of undesired phenol byproducts, providing immediate feedback of a process deviation. |

| Acid | HBr (48%) | Expertise: Hydrobromic acid serves a dual purpose: it reacts with NaNO₂ to generate the necessary nitrous acid, and it provides the bromide counter-ion for the diazonium salt and the nucleophile for the subsequent Sandmeyer step. Using HBr from the start ensures a high concentration of bromide ions is available. |

| NaNO₂ Addition | Slow, portion-wise or dropwise as a solution | Expertise: The reaction is exothermic. Slow addition allows for effective heat dissipation, preventing temperature spikes that would decompose the diazonium salt. A localized excess of nitrite can also lead to side reactions. The rate of addition should be governed by the ability to maintain the internal temperature below 5 °C. |

Detailed Experimental Protocol: Diazotization

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. An ice bath for emergency cooling should be readily available.

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminonicotinamide (1.0 eq).

-

Acidification: Add 48% hydrobromic acid (approx. 4.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel. CRITICAL: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

-

Stirring: After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that displaces the diazonium group with a halide using a copper(I) salt as a catalyst.[2][8]

The Radical Mechanism

The accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2][9] This reduces the diazonium species and oxidizes copper(I) to copper(II). The resulting diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[9] The detection of biaryl byproducts in some Sandmeyer reactions lends strong support to this radical mechanism.[2]

Caption: The catalytic cycle of the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

Safety Precaution: The reaction evolves nitrogen gas, requiring adequate ventilation. The work-up involves handling corrosive acids and bases.

-

Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (approx. 0.2 eq) in a portion of 48% HBr. Cool this solution in an ice bath.

-

Addition: Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred copper(I) bromide solution. CRITICAL: Control the rate of addition to manage the effervescence (N₂ evolution). The temperature should be allowed to rise slowly to room temperature.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt and drive the reaction to completion.

-

Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, to a pH of ~8-9. This step should be performed in an ice bath as the neutralization is exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the bromine and amide substituents. The amide protons (-CONH₂) will typically appear as two distinct broad singlets.[10][11] |

| ¹³C NMR | The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the amide and the carbon atom directly bonded to the bromine (C-Br), which will have a characteristic chemical shift.[12][13] |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and a peak at M+2 with nearly equal intensity. This distinctive isotopic pattern is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12] |

| IR Spec. | The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amide (~3300-3100 cm⁻¹), the C=O stretching of the amide (~1680 cm⁻¹), and C-Br stretching in the fingerprint region.[13] |

Safety and Hazard Management

Professional diligence in safety is paramount for the successful execution of this synthesis.

-

Aryl Diazonium Salts: These intermediates are temperature-sensitive and potentially explosive when isolated and dried. The protocol is designed to use them in situ in a cold aqueous solution to mitigate this risk. Never attempt to isolate the diazonium salt. []

-

Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

-

Bromine-Containing Reagents (HBr, CuBr): These are corrosive and can cause severe burns.[14][15][16] Always handle them in a fume hood with appropriate personal protective equipment.[17][18] Bromine vapors are highly toxic upon inhalation.[14][15]

-

Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup in a closed system. Ensure the reaction apparatus is open to the atmosphere (e.g., via a condenser).

References

-

Bromine Safety & Standard Operating Procedures. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

-

Ahmad, F., Altaf, H., Mubarik, A., & Ahmad, G. (2025). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate. Retrieved from [Link]

-

Al-Said, M. S. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed. Retrieved from [Link]

-

Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

-

Popiołek, Ł., & Sławiński, J. (2019). An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. PubMed. Retrieved from [Link]

-

Bromine handling and safety. (2016). Slideshare. Retrieved from [Link]

-

Sharma, D., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Kinetics and Mechanism of Oxidation of Malic Acid by N-Bromonicotinamide (NBN) in the Presence of a Micellar System. (2014). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reactions. (2018). YouTube. Retrieved from [Link]

-

Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Hogg, D. R. (1970). The oxidation of reduced nicotinamide nucleotides by hydrogen peroside in the presence of lactoperoxidase and thiocyanate, iodide or bromide. PubMed. Retrieved from [Link]

-

Mo, F., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Retrieved from [Link]

-

Synthetical procedure for obtaining nicotinamide bromides. (2022). ResearchGate. Retrieved from [Link]

-

Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine-B). (2012). International Science Community Association. Retrieved from [Link]

-

New Offering of 2-Aminonicotinamide. (2023). Labinsights. Retrieved from [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). PMC - NIH. Retrieved from [Link]

-

NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021). YouTube. Retrieved from [Link]

-

Bromination Mechanism. (2011). YouTube. Retrieved from [Link]

-

Three-component synthesis of nicotinamide derivatives. (2017). ResearchGate. Retrieved from [Link]

-

Kma, L., & Devi, S. (2000). Radiosensitization by 6-aminonicotinamide and 2-deoxy-D-glucose in human cancer cells. PubMed. Retrieved from [Link]

-

Mori, V., et al. (2014). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. PubMed. Retrieved from [Link]

-

Formation of [Nicotinamide-(2)H3]NAD(+) from [(2)H4]Nicotinamide and [(2)H4]Nicotinic Acid in Human HepG2N Cells and Involvement of (2)H/(1)H Exchange at the Redox Site of NAD(+)/NADH. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis of nicotinamide analogs 14–21 with modifications in zones... (2019). ResearchGate. Retrieved from [Link]

-

Yang, T., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Chemical Biology. Retrieved from [Link]

- CN101851194B - Preparation method of nicotinamide - Google Patents. (n.d.).

-

Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Claramunt, R. M., et al. (2007). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Retrieved from [Link]

-

Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Dwarakanath, B. S., et al. (2012). Radiosensitization by 2-deoxy-D-glucose and 6-aminonicotinamide involves activation of redox sensitive ASK1-JNK/p38MAPK signaling in head and neck cancer cells. PubMed. Retrieved from [Link]

-

Panshina, S. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. Retrieved from [Link]

-

Eller, G. A., & Holzer, W. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2021). NMR Spectroscopy as a Characterization Tool Enabling Biologics Formulation Development. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. Diazotisation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 15. carlroth.com [carlroth.com]

- 16. nj.gov [nj.gov]

- 17. Bromine handling and safety | DOCX [slideshare.net]

- 18. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Bromonicotinamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 2-Bromonicotinamide, a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. While a singular, definitive "discovery" paper remains elusive in early chemical literature, this guide reconstructs its probable historical development through the evolution of synthetic methodologies for its precursors and analogous structures. We will delve into the logical progression of its synthesis, its key chemical properties, and the burgeoning landscape of its applications, offering field-proven insights for professionals engaged in chemical research and development.

Introduction: The Strategic Importance of the 2-Halopyridine Moiety

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of a halogen atom, particularly at the 2-position, imparts unique reactivity, allowing for a diverse range of subsequent chemical modifications. This compound, also known as 2-bromo-3-pyridinecarboxamide, combines the features of this activated pyridine ring with a carboxamide group, a critical pharmacophore for interacting with biological targets. This dual functionality makes it a strategic intermediate in the synthesis of complex molecules with potential therapeutic applications.

A Reconstructed History: The Convergence of Synthetic Pathways

The history of this compound is intrinsically linked to the development of synthetic methods for its constituent parts: 2-bromopyridine and nicotinamide derivatives. While early 20th-century literature details the synthesis of various pyridine derivatives, the specific synthesis of this compound likely emerged from the application of established reactions to novel combinations of starting materials.

A plausible historical synthesis would have followed the development of methods for the diazotization of aminopyridines. The preparation of 2-bromopyridine from 2-aminopyridine via a Sandmeyer-type reaction became a standard procedure. Concurrently, methods for the amidation of carboxylic acids were well-established. Therefore, the logical convergence of these two streams of chemical knowledge would have led to the synthesis of this compound from 2-bromonicotinic acid.

Below is a diagram illustrating the conceptual flow of synthetic strategies that likely contributed to the eventual preparation of this compound.

Caption: Conceptual flowchart of synthetic advancements leading to this compound.

Synthesis and Chemical Properties

The primary and most practical synthesis of this compound involves the amidation of 2-bromonicotinic acid. This precursor can be synthesized from 2-bromopyridine, which in turn is commonly prepared from 2-aminopyridine.

Synthesis of 2-Bromopyridine from 2-Aminopyridine

A well-established method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Bromopyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 790 mL of 48% hydrobromic acid.

-

Cooling and Addition of Amine: Cool the flask in an ice-salt bath to below 0°C. Slowly add 150 g (1.59 moles) of 2-aminopyridine while maintaining the temperature at or below 0°C.

-

Bromination: Add 240 mL (4.7 moles) of bromine dropwise to the stirred solution, ensuring the temperature does not rise above 0°C. A yellow-orange perbromide precipitate will form.

-

Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over a period of approximately 2 hours, maintaining the temperature at or below 0°C.

-

Neutralization: After the addition is complete, continue stirring for 30 minutes. Then, slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, keeping the temperature below 25°C.

-

Extraction and Purification: Extract the reaction mixture with four 250-mL portions of diethyl ether. Dry the combined ether extracts over solid potassium hydroxide and distill to obtain 2-bromopyridine.

Synthesis of this compound

The conversion of 2-bromonicotinic acid to this compound can be achieved through several amidation methods. A common approach involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with ammonia. More modern approaches utilize catalytic amidation methods which are more atom-economical.

Experimental Protocol: Synthesis of this compound from 2-Bromonicotinic Acid

-

Acyl Chloride Formation: In a round-bottom flask, suspend 10.0 g (49.5 mmol) of 2-bromonicotinic acid in 50 mL of thionyl chloride. Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cool the resulting crude 2-bromonicotinoyl chloride in an ice bath. Cautiously add 50 mL of concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Isolation: A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Caption: General synthetic workflow for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-bromopyridine-3-carboxamide | |

| Molecular Formula | C₆H₅BrN₂O | |

| Molecular Weight | 201.02 g/mol | |

| CAS Number | 87674-18-8 | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 165-169 °C (typical) | |

| Solubility | Soluble in polar organic solvents |

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can further support the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide group (around 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and vibrations associated with the pyridine ring.

Applications in Research and Drug Discovery

While specific biological activities of this compound itself are not extensively documented in publicly available literature, its true value lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Nicotinamide derivatives are known to be involved in numerous biological processes, and many possess therapeutic properties. For instance, various substituted nicotinamides have been investigated as:

-

Enzyme Inhibitors: The nicotinamide scaffold can mimic the nicotinamide portion of NAD⁺, a crucial coenzyme in many enzymatic reactions. This makes it a promising starting point for the design of inhibitors for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. The inhibition of such enzymes has therapeutic potential in cancer and other diseases.

-

Antifungal and Antimicrobial Agents: Pyridine carboxamides have shown promise as antifungal agents, with some derivatives acting as succinate dehydrogenase inhibitors.[2] The structural framework of this compound provides a template for the development of novel anti-infective agents.

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. The ability to functionalize the 2-position of this compound allows for the exploration of new chemical space in the search for potent and selective kinase inhibitors.

The following diagram illustrates the potential pathways of enzyme inhibition that could be explored with derivatives of this compound, based on the known activities of related compounds.

Caption: Potential mechanisms of enzyme inhibition by this compound derivatives.

Conclusion and Future Outlook

This compound stands as a testament to the power of fundamental synthetic organic chemistry in providing the tools for innovation in drug discovery and materials science. While its own history is woven into the broader tapestry of pyridine chemistry, its utility as a versatile building block is clear. The strategic placement of the bromine atom and the carboxamide group offers a rich platform for the generation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical entities with the potential to address a wide range of therapeutic needs. Future research will undoubtedly continue to unlock the full potential of this valuable heterocyclic intermediate.

References

-

Wikipedia. (2024). Pyridine. [Link]

- Google Patents. (1927). Process for the manufacture of pyridine-3-carboxylic acid amides. US1617332A.

-

Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755-62. [Link]

-

Burke, T. R. Jr., & Woods, J. H. (1990). 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. Biochemical and Biophysical Research Communications, 166(1), 242-7. [Link]

-

Farag, A. M., Kheder, N. A., & Dawood, K. M. (2024). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. [Link]

- Katritzky, A. R., et al. (Eds.). (2008). Comprehensive Heterocyclic Chemistry III, Vol.

- Google Patents. (2019).

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]

-

Maree, J. P., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. [Link]

-

Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. [Link]

- Borcherds, W. (2018). Chemistry of electron-deficient ynamines and ynamides. University of Cape Town.

-

Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

-

Borchers, A. T., et al. (2017). Allicin: Chemistry and Biological Properties. Molecules, 22(10), 1730. [Link]

-

Parker, A. J., et al. (2006). Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds: Structure−Activity Relationships and Antiherpetic Activity in Vivo. Journal of Medicinal Chemistry, 49(16), 4845-4853. [Link]

Sources

2-Bromonicotinamide mechanism of action in biological systems

An In-Depth Technical Guide to the Prospective Mechanism of Action of 2-Bromonicotinamide in Biological Systems

Abstract

While this compound is not extensively characterized in publicly available literature, its structural analogy to nicotinamide—a fundamental molecule in cellular metabolism and signaling—provides a strong basis for predicting its mechanism of action. This guide offers a prospective analysis, grounded in established biochemical principles, of how this compound is likely to function in biological systems. We hypothesize that its primary interactions will center on the modulation of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, namely the sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. This document provides a detailed exploration of these potential targets, the chemical logic behind the predicted inhibitory mechanisms, and a comprehensive suite of self-validating experimental protocols for researchers and drug development professionals to rigorously test these hypotheses.

Introduction: A Chemically-Informed Hypothesis

The paucity of direct research on this compound necessitates a predictive approach to understanding its biological role. As a nicotinamide analog, its structure suggests it will act as a competitive inhibitor or modulator of enzymes that utilize NAD+ or interact with nicotinamide itself. The addition of a bromine atom to the pyridine ring is a critical modification that can alter the molecule's electronic properties, steric profile, and binding affinity for target enzymes compared to the parent nicotinamide molecule.

This guide is structured to serve as a roadmap for the scientific investigation of this compound. It moves from the foundational principles of NAD+ biology to the specific, predictable interactions with key enzyme families, and culminates in actionable, detailed experimental workflows. The central hypothesis is that this compound functions as an inhibitor of NAD+-consuming enzymes, thereby impacting cellular signaling, DNA repair, and metabolic homeostasis.

The Central Axis: NAD+ Metabolism and Key Regulatory Nodes

Nicotinamide adenine dinucleotide (NAD+) is more than a coenzyme for redox reactions; it is a critical substrate for several enzyme families that regulate a vast array of cellular processes.[1] These enzymes cleave NAD+ into nicotinamide (NAM) and ADP-ribose (or its cyclic form), linking cellular energy status to signaling and repair pathways. The primary families of interest as potential targets for this compound are:

-

Sirtuins (SIRTs): A class of NAD+-dependent protein deacetylases and deacylases that regulate transcription, metabolism, and longevity.[2]

-

Poly(ADP-ribose) Polymerases (PARPs): Enzymes crucial for DNA repair and the maintenance of genomic stability, which consume NAD+ to synthesize poly(ADP-ribose) chains.[3]

-

CD38: A transmembrane glycoprotein that functions as a major NAD+ glycohydrolase, regulating intracellular calcium signaling and NAD+ levels.[4][5]

Nicotinamide itself is a product of these reactions and acts as a feedback inhibitor, making its analogs prime candidates for targeted therapeutic development.[2][6]

Prospective Molecular Targets and Mechanisms of Action

Sirtuins: Modulation of a Master Regulator

Mechanism of Inhibition: Sirtuins catalyze deacetylation through a unique mechanism that involves the formation of an O-alkylamidate intermediate between the acetylated lysine substrate and the ADP-ribose moiety of NAD+.[2] Nicotinamide inhibits this process by promoting the reverse reaction, known as base exchange, where it attacks the intermediate to regenerate NAD+ at the expense of deacetylation.[2][7][8]

Predicted Action of this compound: We predict that this compound will act as a pan-sirtuin or isoform-specific inhibitor. The bromine substitution may enhance its binding affinity for the nicotinamide-binding pocket (the C-pocket) within the sirtuin active site. This could lead to more potent inhibition compared to nicotinamide. The kinetic profile is expected to be non-competitive or mixed-noncompetitive with respect to the acetylated substrate and competitive with NAD+.[7][8]

Signaling Pathway: Sirtuin-Mediated Deacetylation

Caption: Predicted inhibition of SIRT1 by this compound via base exchange.

Poly(ADP-ribose) Polymerases (PARPs): Targeting DNA Repair

Mechanism of Inhibition: PARP enzymes, particularly PARP1 and PARP2, detect DNA single-strand breaks. Upon binding to damaged DNA, they catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long poly(ADP-ribose) chains that recruit other DNA repair factors.[3] PARP inhibitors are typically nicotinamide mimetics that bind to the catalytic domain, competing with NAD+ and preventing PAR chain synthesis.[3][9] A key mechanism for many clinical PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic lesion that is particularly lethal to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[3]

Predicted Action of this compound: this compound is expected to function as a competitive inhibitor of PARP1/2 by occupying the nicotinamide-binding site in the enzyme's catalytic pocket.[10] Its efficacy will depend on its binding affinity relative to NAD+. The bromination could potentially enhance interactions within the active site, leading to potent inhibition. It will be crucial to determine if it also induces PARP trapping, as this has significant therapeutic implications.

CD38: Regulating the Cellular NAD+ Pool

Mechanism of Inhibition: CD38 is the primary enzyme responsible for NAD+ degradation in many tissues. It possesses both NAD+ glycohydrolase activity (producing ADP-ribose and nicotinamide) and ADP-ribosyl cyclase activity (producing cyclic ADP-ribose).[4][5] Inhibition of CD38 raises intracellular NAD+ levels, which can have broad therapeutic benefits, particularly in age-related metabolic diseases.[11] Some nicotinamide-related molecules, like nicotinamide riboside (NR), have been found to act as covalent inhibitors of CD38.[12][13]

Predicted Action of this compound: this compound is likely to inhibit the enzymatic activity of CD38. The mechanism could be competitive, directly blocking the NAD+ binding site, or potentially covalent, depending on the reactivity conferred by the bromo-pyridine structure. By inhibiting CD38, this compound would be expected to increase cellular NAD+ concentrations, thereby indirectly affecting the activity of other NAD+-dependent enzymes like sirtuins.

A Framework for Investigation: Self-Validating Experimental Protocols

To validate the hypotheses outlined above, a multi-step, self-validating experimental workflow is required. This process begins with in vitro biochemical assays to confirm direct enzyme inhibition and progresses to cell-based assays to assess cellular activity and downstream effects.

Step 1: In Vitro Enzymatic Assays

The foundational step is to determine if this compound directly inhibits the enzymatic activity of its putative targets.

Experimental Protocol: Sirtuin Inhibition Assay (Fluorescence-Based)

-

Objective: To determine the IC50 value of this compound against a specific sirtuin isoform (e.g., SIRT1, SIRT2, SIRT3).

-

Principle: This assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by the sirtuin, a developing reagent cleaves the peptide, releasing the fluorophore and generating a quantifiable signal.

-

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1).

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1).

-

NAD+.

-

This compound (dissolved in DMSO).

-

Nicotinamide (as a positive control inhibitor).

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).

-

Developer solution containing a protease.

-

Black 96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also prepare dilutions of nicotinamide as a control.

-

In the microplate, add 25 µL of assay buffer (blank), vehicle control (DMSO), or the diluted inhibitor.

-

Add 25 µL of a 2X enzyme/substrate/NAD+ master mix to each well. The final concentrations should be optimized but are typically in the range of 1-10 nM enzyme, 100 µM substrate, and 100 µM NAD+.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the enzymatic reaction and initiate signal development by adding 50 µL of the developer solution containing nicotinamide (to stop the sirtuin reaction) and the protease.

-

Incubate at 37°C for 15 minutes.

-

Measure fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Subtract the blank values, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[14][15][16]

-

Experimental Protocol: PARP Inhibition Assay (Chemiluminescent)

-

Objective: To determine the IC50 of this compound against PARP1.

-

Principle: This ELISA-based assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a plate.[17]

-

Procedure:

-

Coat a 96-well plate with histone proteins and block non-specific binding.

-

Add a reaction mixture containing activated DNA, recombinant PARP1 enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add a chemiluminescent HRP substrate.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value as described for the sirtuin assay.[17][18][19]

-

Experimental Protocol: CD38 Inhibition Assay (Fluorescence-Based)

-

Objective: To measure the inhibition of CD38 hydrolase activity.

-

Principle: This assay uses a fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), which is hydrolyzed by CD38 to the highly fluorescent product ε-ADP-ribose.[4][20][21]

-

Procedure:

-

In a 96-well plate, add recombinant CD38 enzyme in assay buffer.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding ε-NAD+.

-

Monitor the increase in fluorescence over time (e.g., Excitation: 300 nm, Emission: 410 nm) using a kinetic plate reader.[4][20][21][22]

-

The initial reaction velocity (V0) is determined from the linear phase of the fluorescence curve.

-

Plot the percent inhibition of V0 versus inhibitor concentration to calculate the IC50.

-

Workflow for In Vitro Characterization

Caption: A systematic workflow for characterizing this compound in vitro.

Step 2: Cell-Based Assays

After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context, which accounts for cell permeability, metabolic stability, and target engagement.

Experimental Protocol: Cellular NAD+ Quantification

-

Objective: To determine if this compound treatment alters intracellular NAD+ levels, consistent with CD38 or PARP inhibition.

-

Principle: A colorimetric or fluorometric cycling assay is used to measure the total NAD+/NADH pool in cell lysates.

-

Procedure:

-

Culture cells (e.g., HEK293, HeLa) in a 96-well plate.

-

Treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours).

-

Lyse the cells using an appropriate extraction buffer.

-

In a separate plate, add the cell lysate to a reaction mixture containing an enzyme that cycles between NAD+ and NADH, and a probe that is reduced by NADH to produce a colored or fluorescent product.

-

Incubate and measure absorbance or fluorescence.

-

Quantify NAD+ concentration using a standard curve.[23] An increase in NAD+ would suggest CD38 inhibition, while a prevention of NAD+ depletion under DNA damaging conditions would suggest PARP inhibition.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding (target engagement) of this compound to a target protein within intact cells.

-

Principle: The binding of a ligand stabilizes its target protein against thermal denaturation.

-

Procedure:

-

Treat intact cells with either vehicle or this compound.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., SIRT1, PARP1).

-

A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

-

Quantitative Data Summary & Predicted Outcomes

While specific data for this compound is unavailable, we can use data for the parent compound, nicotinamide, as a benchmark for predicted potency. The bromination is anticipated to modulate these values.

| Target Enzyme | Parent Compound | Reported IC50 (µM) | Predicted Effect of Bromination |

| SIRT1 | Nicotinamide | ~50-100 | Potentially lower IC50 (increased potency) |

| SIRT3 | Nicotinamide | ~37[7][8] | Potentially lower IC50 |

| PARP1 | Nicotinamide | >200 (weak inhibitor)[24] | May significantly increase potency |

| CD38 | Nicotinamide | Inhibitory, but complex | May increase potency |

Conclusion and Future Directions

This guide presents a scientifically rigorous, albeit prospective, analysis of the mechanism of action for this compound. Based on its chemical structure, it is poised to be a modulator of NAD+-dependent enzymes, with the potential for enhanced potency and/or selectivity compared to nicotinamide. The bromine moiety is a key feature that warrants detailed structure-activity relationship (SAR) studies.[25][26][27][28]

The experimental protocols detailed herein provide a clear and robust framework for any research team to undertake the characterization of this compound. Successful validation of these hypotheses could position this compound as a valuable chemical probe for studying NAD+ biology or as a lead compound for the development of novel therapeutics targeting cancer, metabolic disorders, or age-related diseases.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling - American Chemical Society - Figshare [acs.figshare.com]

- 14. IDENTIFICATION AND CHARACTERIZATION OF NOVEL SIRTUIN INHIBITOR SCAFFOLDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]

- 16. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G [pubs.rsc.org]

- 17. PARP assay kits [bioscience.co.uk]

- 18. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]

- 21. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 28. researchgate.net [researchgate.net]

The Spectroscopic Signature of 2-Bromonicotinamide: A Technical Guide to NMR, IR, and MS Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Bromonicotinamide, a halogenated derivative of the B vitamin niacinamide, represents a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. As senior application scientists, our goal is to not only present the data but to also provide the underlying scientific rationale for the observed spectral features and the experimental methodologies employed. This document is designed to be a practical resource for scientists at the bench, offering both validated protocols and in-depth interpretive guidance to support the confident identification and characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

This compound (IUPAC name: 2-bromopyridine-3-carboxamide) possesses a molecular formula of C₆H₅BrN₂O and a molecular weight of approximately 201.02 g/mol .[1] The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and a carboxamide group at the 3-position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which can be systematically deciphered using a combination of NMR, IR, and MS techniques.

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is a validated procedure for the preparation of this compound for NMR analysis.

Objective: To prepare a homogeneous solution of this compound in a suitable deuterated solvent for ¹H and ¹³C NMR analysis.

Materials:

-

This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Methodology:

-

Analyte Weighing: Accurately weigh the desired amount of this compound. For standard ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR, being less sensitive, typically requires a more concentrated sample of 50-100 mg.

-

Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ is an excellent alternative. The choice of solvent is critical as it influences the chemical shifts of the analyte.

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Homogenization: Gently vortex the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the signals of the analyte in ¹H NMR. The deuterium signal is also used by the spectrometer's lock system to maintain a stable magnetic field.

-

Filtration: Solid impurities can significantly broaden NMR signals by disrupting the homogeneity of the magnetic field. Filtration ensures a clear, particulate-free solution, leading to sharper and better-resolved spectra.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the amide group.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | dd | 1H | H-6 |

| ~7.9 - 8.1 | dd | 1H | H-4 |

| ~7.3 - 7.5 | dd | 1H | H-5 |

| ~7.0 - 8.0 (broad) | s (br) | 2H | -NH₂ |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

-

H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded, appearing at the lowest field. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

-

H-4: This proton is also significantly deshielded and will appear as a doublet of doublets due to coupling with H-5 and H-6.

-

H-5: This proton will be the most upfield of the aromatic protons and will also appear as a doublet of doublets due to coupling with H-4 and H-6.

-

-

Amide Protons (-NH₂): The two protons of the amide group are chemically equivalent under most conditions and will typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

Coupling Constants (J):

The coupling constants between the aromatic protons provide valuable information about their relative positions.

-

³J (ortho coupling) between H-4 and H-5, and H-5 and H-6 is typically in the range of 4-9 Hz.

-

⁴J (meta coupling) between H-4 and H-6 is smaller, usually around 1-3 Hz.[2][3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~150-155 | C-6 |

| ~140-145 | C-2 |

| ~138-142 | C-4 |

| ~130-135 | C-3 |

| ~120-125 | C-5 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is highly deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm.[4]

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

-

C-2 and C-6: The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded of the ring carbons. The C-2 carbon, being directly bonded to the bromine atom, will be further influenced by the halogen's electronegativity and heavy atom effect.

-

C-4: The C-4 carbon will also be significantly deshielded.

-

C-3 and C-5: The C-3 and C-5 carbons are expected to be the most shielded of the aromatic carbons. The C-3 carbon is attached to the carboxamide group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra.

Objective: To prepare a solid dispersion of this compound in a KBr matrix for transmission IR analysis.

Materials:

-

This compound (1-2 mg)

-

Dry, IR-grade KBr (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

IR spectrometer

Methodology:

-

Grinding: Gently grind 1-2 mg of this compound in an agate mortar.

-

Mixing: Add 100-200 mg of dry KBr to the mortar and thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the die of a pellet press.

-

Pressing: Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Causality Behind Experimental Choices:

-

KBr Matrix: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹), making it an ideal matrix for dispersing the solid sample.

-

Grinding and Mixing: Thorough grinding and mixing are crucial to ensure that the sample is evenly distributed within the KBr matrix, which minimizes light scattering and produces a high-quality spectrum.

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions arising from the amide and the substituted pyridine ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400 - 3100 | Medium | N-H stretching (amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) & C=C/C=N stretching |

| 1500 - 1400 | Medium | Aromatic C=C and C=N stretching |

| ~1100 | Medium | C-Br stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

N-H Stretching: The amide N-H stretching vibrations typically appear as two bands in the region of 3400-3100 cm⁻¹ for a primary amide, corresponding to the asymmetric and symmetric stretching modes.[5]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹.[6][7]

-

Amide I Band (C=O Stretching): A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group.[8] This is one of the most intense and easily recognizable peaks in the spectrum.

-

Amide II Band (N-H Bending) and Aromatic Ring Stretching: The N-H bending vibration of the primary amide typically appears around 1600 cm⁻¹. This region also contains absorption bands from the C=C and C=N stretching vibrations of the pyridine ring.[1]

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, around 1100 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern of the ring.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules like this compound.

Objective: To obtain the mass spectrum of this compound, including the molecular ion and characteristic fragment ions, using EI-MS.

Methodology:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Vaporization: The sample is vaporized under high vacuum and heated.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged and neutral species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Causality Behind Experimental Choices:

-

Electron Impact (EI): EI is a highly reproducible technique that generates extensive fragmentation, creating a unique "fingerprint" for a given molecule that can be compared to spectral libraries for identification.[9]

-

70 eV Electron Beam: This standard energy is high enough to ionize and fragment most organic molecules efficiently and provides reproducible fragmentation patterns.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak and several fragment ions resulting from the cleavage of the parent molecule. A key feature will be the isotopic pattern of bromine.

Expected Mass Spectral Data:

| m/z | Ion | Proposed Structure |

| 201/203 | [M]⁺• | Molecular Ion |

| 184/186 | [M - NH₂]⁺ | Loss of amino radical |

| 156/158 | [M - CONH₂]⁺ | Loss of carboxamide radical |

| 122 | [M - Br]⁺ | Loss of bromine radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Interpretation:

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak will appear as a pair of peaks at m/z 201 and 203 with an approximate 1:1 intensity ratio. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[9] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern:

-

Loss of Amino Radical ([M - NH₂]⁺): Cleavage of the C-N bond of the amide can lead to the loss of an amino radical (•NH₂), resulting in a fragment ion at m/z 184/186.

-

Loss of Carboxamide Radical ([M - CONH₂]⁺): A common fragmentation pathway for amides is the loss of the entire carboxamide radical (•CONH₂), which would produce an ion at m/z 156/158.[10]

-

Loss of Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), giving a fragment ion at m/z 122.

-

Pyridyl Cation ([C₅H₄N]⁺): Further fragmentation can lead to the formation of a stable pyridyl cation at m/z 78.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility and Stability of 2-Bromonicotinamide for Pharmaceutical Development

Executive Summary

2-Bromonicotinamide is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in complex synthetic routes, particularly in cross-coupling reactions, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound. We present a framework for characterizing its behavior in various pharmaceutically relevant solvents and under diverse stress conditions. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical insights and practical, validated protocols to guide preformulation and process development activities. By establishing a robust physicochemical profile, development teams can mitigate risks associated with poor solubility and chemical instability, thereby accelerating the progression of novel drug candidates.

Physicochemical Properties of this compound

A molecule's solubility and stability are intrinsically linked to its structure. This compound is a derivative of nicotinamide (Vitamin B3), featuring an electron-withdrawing bromine atom at the 2-position of the pyridine ring.

-

Chemical Structure:

-

IUPAC Name: 2-bromopyridine-3-carboxamide

-

Molecular Formula: C₆H₅BrN₂O

-

Molecular Weight: 201.02 g/mol

-

-

Key Structural Features:

-

Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

-

Amide Group (-CONH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is susceptible to hydrolysis.

-